molecular formula C13H10N2 B1366353 2-Phenyl-4-azaindole CAS No. 25797-03-9

2-Phenyl-4-azaindole

Cat. No. B1366353
CAS RN: 25797-03-9
M. Wt: 194.23 g/mol
InChI Key: MHTVGGZESFVQIQ-UHFFFAOYSA-N
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Description

2-Phenyl-4-azaindole is a chemical compound that belongs to the azaindole family . Azaindoles are structurally bioisosteric chemical structures to indoles, which are common in biological materials, natural products, and pharmaceuticals . They have four structural isomers, named as 4-, 5-, 6-, and 7- azaindoles .


Synthesis Analysis

Azaindoles have been synthesized using various methods over the past few decades . These methods have been developed due to the interesting biochemical and biophysical properties of various isomeric azaindoles . By using these novel strategies, a number of diversely substituted azaindoles including bioactive natural products, key intermediates, and drug candidates have been produced .


Molecular Structure Analysis

The four azaindole positional isomers, which associate a pyridine and a pyrrole ring by a fused C-C bond, possess all of the criteria necessary to be excellent bioisosteres of the indole or purine systems . These three entities only differ by the substitution of a sp2 CH fragment by a sp2 nitrogen atom and vice versa .


Chemical Reactions Analysis

Azaindoles have been used in a variety of chemical reactions . The azaindole chemical scaffold has yielded several therapeutic agents for a variety of diseases . The reaction mechanisms of azaindoles are attractive and have advantages and limitations .

Scientific Research Applications

  • Synthesis of Azaindoles

    • Field : Organic Chemistry
    • Application : The azaindole chemical scaffold is represented in many biologically active natural products and synthetic derivatives . This chemical scaffold has yielded several therapeutic agents for a variety of diseases .
    • Methods : Numerous investigators have designed and implemented novel synthetic methods for azaindole core units . Using these strategies, a number of diversely substituted azaindoles including bioactive natural products, key intermediates, and drug candidates have been produced .
    • Results : The development of these novel synthetic strategies has led to the production of a variety of azaindole derivatives with interesting biochemical and biophysical properties .
  • Design of Kinase Inhibitors

    • Field : Medicinal Chemistry
    • Application : Azaindole derivatives are increasingly used as kinase inhibitors, contributing to drug discovery and innovation . They have served as targets for different protein kinases .
    • Methods : The design of these inhibitors often involves Fragment-Based Drug Discovery (FBDD) programs . The azaindole framework is used due to its significant biological activities and its contribution to the generation of new therapeutic agents .
    • Results : The use of azaindole derivatives as kinase inhibitors has led to the emergence of known molecules from medicinal chemistry .
  • Anticancer Activity

    • Field : Cancer Research
    • Application : Some new 4-Azaindoleisoxazoles have been synthesized and tested for their anticancer activity .
    • Methods : The specific methods of synthesis and testing are not detailed in the source .
    • Results : The results of these tests are not provided in the source .
  • Global Ring Functionalization
    • Field : Organic Chemistry
    • Application : The global ring functionalization of 7-azaindoles has potential as pharmacophores for various therapeutic targets .
    • Methods : The specific methods of synthesis and testing are not detailed in the source .
    • Results : The results of these tests are not provided in the source .
  • Synthesis of Azaindoles from Pyridine and Pyrrole Building Blocks

    • Field : Organic Chemistry
    • Application : The azaindole chemical scaffold is represented in many biologically active natural products and synthetic derivatives . This chemical scaffold has yielded several therapeutic agents for a variety of diseases .
    • Methods : Numerous investigators have designed and implemented novel synthetic methods for azaindole core units . Using these strategies, a number of diversely substituted azaindoles including bioactive natural products, key intermediates, and drug candidates have been produced .
    • Results : The development of these novel synthetic strategies has led to the production of a variety of azaindole derivatives with interesting biochemical and biophysical properties .
  • Design of Kinase Inhibitors

    • Field : Medicinal Chemistry
    • Application : Azaindole derivatives are increasingly used as kinase inhibitors, contributing to drug discovery and innovation . They have served as targets for different protein kinases .
    • Methods : The design of these inhibitors often involves Fragment-Based Drug Discovery (FBDD) programs . The azaindole framework is used due to its significant biological activities and its contribution to the generation of new therapeutic agents .
    • Results : The use of azaindole derivatives as kinase inhibitors has led to the emergence of known molecules from medicinal chemistry .

properties

IUPAC Name

2-phenyl-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c1-2-5-10(6-3-1)12-9-13-11(15-12)7-4-8-14-13/h1-9,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHTVGGZESFVQIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(N2)C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60461911
Record name 2-Phenyl-4-azaindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60461911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-4-azaindole

CAS RN

25797-03-9
Record name 2-Phenyl-4-azaindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60461911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
MH Fisher, G Schwartzkopf Jr… - Journal of Medicinal …, 1972 - ACS Publications
2', 3'a-Tetrahydrofuran-2'-spiro-17-(6, 7a-difluoromethylene-4-androsten-3-one)(XI). A soln of the dienone IV (1.00 g, 3.06 mmoles) in 5 ml of redistd triglyme was treated dropwise at 195…
Number of citations: 39 pubs.acs.org
JY Mérour, S Routier, F Suzenet, B Joseph - Tetrahedron, 2013 - Elsevier
Since our last reviews on azaindoles, 1, 1 (a), 1 (b), 2 which covered years 2000–2006 more than 250 papers have been published. In 2007, a review on organometallic reactions on …
Number of citations: 125 www.sciencedirect.com
D Kuzmich, C Mulrooney - Synthesis, 2003 - thieme-connect.com
… Application of this methodology to the synthesis of 2-phenyl-4-azaindole (14), 2-phenyl-5-… -2-phenyl-4-azaindole (13) in 93% yield and reduction of 13 afforded 2-phenyl-4-azaindole (…
Number of citations: 24 www.thieme-connect.com
S El Kazzouli, AG du Bellay, S Berteina-Raboin… - European journal of …, 2011 - Elsevier
… Binding affinity of melatonin I, 4-azaindole analogue II, 2-phenyl-4-azaindole analogue III and 2-phenylimidazo[1,2-a]pyridines 8, 13 and 18 on human MT 1 and MT 2 receptors. …
Number of citations: 55 www.sciencedirect.com
F Popowycz, JY Mérour, B Joseph - Tetrahedron, 2007 - Elsevier
… with DDQ was converted into 1-hydroxy-2-phenyl-4-azaindole 149 in 93% yield. Reduction of the hydroxylamine function afforded 2-phenyl-4-azaindole 113 in 75% yield. The same …
Number of citations: 117 www.sciencedirect.com
YQ Fang, J Yuen, M Lautens - The Journal of organic chemistry, 2007 - ACS Publications
A palladium-catalyzed reaction of gem-dichloroolefins and a boronic acid via a tandem intramolecular C−N and intermolecular Suzuki coupling process gave corresponding substituted …
Number of citations: 110 pubs.acs.org
I Rodriguez‐Oliva, N Losada‐Garcia… - Asian Journal of …, 2021 - Wiley Online Library
… 2-phenyl-4-azaindole (3 a); 2-phenyl-5-azaindole (3 b); 2-phenyl-7-azaindole (3 c) were synthesized as previously described 26 and using as pure standard … 2-Phenyl-4-azaindole (3 a) …
Number of citations: 4 onlinelibrary.wiley.com
OV Zvolinskii, VG Pleshakov, NS Prostakov - Chemistry of Heterocyclic …, 1996 - Springer
… The compound isolated in 40% yield had the structure of 2phenyl-4-azaindole (X), as shown by the PMR spectrum, in which there were signals due to an ABC system of protons. The 5-…
Number of citations: 1 link.springer.com
RJ Needle - 1983 - search.proquest.com
… of 5-methyl-2-phenyl-4-azaindole as potential antihistaminics, but found them to be inactive. … and to a lesser extent with 2-phenyl-6-azaindoles, and 5-methyl-2-phenyl-4-azaindole. …
Number of citations: 2 search.proquest.com
S Siddappa - Journal of the Karnatak University: Humanities, 1962 - Karnatak University
Number of citations: 0

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